{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol
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Overview
Description
{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is an organic compound with a complex structure that includes an ethoxy group, a fluorobenzyl group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxy Group:
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the phenol derivative in the presence of a base.
Formation of the Phenylmethanol Moiety: The final step involves the reduction of a suitable precursor, such as a benzaldehyde derivative, to form the phenylmethanol group. This can be achieved using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, potentially contributing to the development of new drugs.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
{3-Ethoxy-4-[(4-chlorobenzyl)oxy]phenyl}methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
{3-Methoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol: Similar structure but with a methoxy group instead of an ethoxy group.
{3-Ethoxy-4-[(4-bromobenzyl)oxy]phenyl}methanol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in {3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different halogen atoms. This makes it particularly valuable in pharmaceutical research, where these properties can enhance the efficacy and safety of drug candidates.
Properties
IUPAC Name |
[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-9,18H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDOBYSHRSUIHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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